N-(4-hydroxyphenyl)decanamide
Description
Contextualization within N-Acylaminophenol Research
The study of N-acylaminophenols is a dynamic area in drug discovery and development. rsc.org This class of compounds is notable for its diverse biological activities, which can be finely tuned by modifying the structure of the N-acyl-p-aminophenol skeleton. rsc.org Such modifications can enhance, diminish, or even alter the enzymatic activities and pharmacological properties of the resulting derivatives. rsc.org
Research into 4-acylaminophenol derivatives has revealed their potential as relatively selective inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory cascade. jst.go.jp Structure-activity relationship studies have demonstrated that the length of the n-alkyl chain in these derivatives is a critical determinant of their inhibitory potency against 5-LOX and the production of leukotriene B4 (LTB4). jst.go.jp Specifically, derivatives with n-alkyl chains ranging from C5 to C12 have shown potent 5-LOX inhibition. jst.go.jp
Table 1: Inhibitory Activity of N-Acylaminophenol Derivatives
| Compound | N-Acyl Chain Length | 5-LOX IC50 (μM) | LTB4 Production Inhibition |
|---|---|---|---|
| Derivative 1 | C5 | 0.27 - 0.66 | High |
| Derivative 2 | C6 | 0.27 - 0.66 | Very High |
| Derivative 3 | C7 | 0.27 - 0.66 | Very High |
| Derivative 4 | C8 | 0.27 - 0.66 | Very High |
| Derivative 5 | C12 | 0.27 - 0.66 | Moderate |
Data synthesized from research on 2,6-dimethyl-4-acylaminophenol derivatives. jst.go.jp
Analogous Relationships to Retinoid Derivatives and Bioactive Amides
The chemical structure and biological activity of N-(4-hydroxyphenyl)decanamide invite comparisons to other significant classes of bioactive molecules, namely retinoid derivatives and other bioactive amides.
A noteworthy parallel can be drawn with N-(4-hydroxyphenyl)retinamide (4-HPR or Fenretinide), a synthetic derivative of retinoic acid. jst.go.jp Fenretinide (B1684555) is an aminophenol derivative of retinoic acid that exhibits more potent cancer cell growth inhibitory effects than its parent compound, retinoic acid, without inducing cell differentiation. jst.go.jp In comparative studies against cancer cell lines, N-(4-hydroxyphenyl)decanamide (also referred to as 4-HPD in some literature) and its longer-chain analog, N-(4-hydroxyphenyl)dodecanamide, have been investigated alongside Fenretinide. jst.go.jp While these acylaminophenols showed weaker growth-inhibitory effects than their alkylaminophenol counterparts, their inclusion in such studies highlights the perceived structural and functional analogies with retinoid derivatives like Fenretinide. jst.go.jp
The relationship to other bioactive amides is also significant. The N-(4-hydroxyphenyl) core is a key structural feature in the metabolism of the widely used analgesic and antipyretic drug, acetaminophen (B1664979) (N-acetyl-p-aminophenol). rsc.orgnih.gov In the brain, acetaminophen is deacetylated to p-aminophenol, which is then conjugated with arachidonic acid by the enzyme fatty acid amide hydrolase (FAAH) to form the bioactive amide N-arachidonoyl-phenolamine (AM404). southrampartpharma.complos.org This metabolite is a potent activator of the transient receptor potential vanilloid-1 (TRPV1) channel and is thought to be fundamental to the analgesic effects of acetaminophen. southrampartpharma.complos.org The biotransformation of a simple N-acylaminophenol into a potent bioactive amide underscores the potential for N-(4-hydroxyphenyl)decanamide and similar long-chain derivatives to interact with important biological pathways.
Structure
3D Structure
Properties
CAS No. |
24702-87-2 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)decanamide |
InChI |
InChI=1S/C16H25NO2/c1-2-3-4-5-6-7-8-9-16(19)17-14-10-12-15(18)13-11-14/h10-13,18H,2-9H2,1H3,(H,17,19) |
InChI Key |
YAQXOSZNYGPGDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N 4 Hydroxyphenyl Decanamide
Established Synthetic Approaches and Preparative Methods
The formation of the amide bond in N-(4-hydroxyphenyl)decanamide is the central step in its synthesis. This is typically achieved through the coupling of a carboxylic acid (decanoyl chloride or decanoic acid) and an amine (4-aminophenol).
General Amide Coupling Strategies
A common and effective method for the synthesis of N-(4-hydroxyphenyl)decanamide involves the use of coupling agents to facilitate the reaction between decanoic acid and 4-aminophenol. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed. rsc.org In this process, EDC activates the carboxylic acid group of decanoic acid, making it more susceptible to nucleophilic attack by the amino group of 4-aminophenol. HOBt is added to suppress side reactions and minimize racemization if chiral centers are present. The reaction is typically carried out in an inert solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), at room temperature.
Alternatively, the synthesis can be achieved by reacting decanoyl chloride with 4-aminophenol. This method is often faster but may require the use of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of the synthetic route often depends on the desired purity, scale of the reaction, and the availability of starting materials.
Advanced Spectroscopic Characterization for Research Applications
To ensure the identity and purity of synthesized N-(4-hydroxyphenyl)decanamide, a suite of advanced spectroscopic techniques is utilized. These methods provide detailed information about the molecular structure and sample integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
¹H NMR: The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 4-hydroxyphenyl group, typically appearing as two doublets in the range of δ 6.7-7.4 ppm. The proton of the hydroxyl group (-OH) would likely appear as a broad singlet, and the amide proton (-NH) as a singlet, with their chemical shifts being solvent-dependent. The aliphatic protons of the nonanoyl chain would resonate in the upfield region (δ 0.8-2.2 ppm), with the α-methylene protons adjacent to the carbonyl group appearing as a triplet around δ 2.1-2.2 ppm.
¹³C NMR: The ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 170-175 ppm. The aromatic carbons would appear between δ 115-155 ppm. The aliphatic carbons of the nonanoyl chain would be observed in the upfield region of the spectrum (δ 14-40 ppm).
A representative summary of the expected ¹H and ¹³C NMR data, based on the nonanamide (B72023) analog, is presented in the interactive table below.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic CH | 6.7-7.4 (m) | 115-130 |
| Aromatic C-OH | - | 150-155 |
| Aromatic C-NH | - | 130-135 |
| Amide NH | Variable (s) | - |
| Phenolic OH | Variable (s) | - |
| Carbonyl C=O | - | 170-175 |
| Aliphatic CH₂ (α to C=O) | ~2.2 (t) | ~37 |
| Aliphatic CH₂ | 1.2-1.6 (m) | 22-32 |
| Aliphatic CH₃ | ~0.9 (t) | ~14 |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
High-Performance Liquid Chromatography (HPLC) for Purity Validation
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of N-(4-hydroxyphenyl)decanamide. A reverse-phase HPLC method is typically employed for this purpose. In this method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, sometimes with the addition of an acid modifier like formic acid or phosphoric acid to improve peak shape. sielc.com
The purity of the sample is determined by integrating the area of the peak corresponding to N-(4-hydroxyphenyl)decanamide and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single, sharp peak with minimal or no impurity peaks. The retention time of the compound is a characteristic feature under specific chromatographic conditions and can be used for identification purposes. A typical HPLC method for a similar compound, N-(4-hydroxyphenyl)stearamide, utilizes a C18 column with a mobile phase of acetonitrile, methanol, and water. sielc.com
Mass Spectrometry (MS) Applications in Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of N-(4-hydroxyphenyl)decanamide. The predicted monoisotopic mass of N-(4-hydroxyphenyl)decanamide (C₁₆H₂₅NO₂) is 263.1885 g/mol . rsc.org
In a typical mass spectrum, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak ([M]⁺) or a protonated molecule ([M+H]⁺) would be expected at an m/z corresponding to the molecular weight of the compound. Fragmentation patterns observed in the mass spectrum can provide additional structural information. For instance, cleavage of the amide bond is a common fragmentation pathway for such molecules.
The table below summarizes the predicted m/z values for various adducts of N-(4-hydroxyphenyl)decanamide. rsc.org
| Adduct | Predicted m/z |
| [M+H]⁺ | 264.1958 |
| [M+Na]⁺ | 286.1778 |
| [M+K]⁺ | 302.1517 |
| [M-H]⁻ | 262.1813 |
Design and Synthesis of N-(4-hydroxyphenyl)decanamide Analogs for Structure-Activity Studies
The systematic design and synthesis of analogs of N-(4-hydroxyphenyl)decanamide are essential for conducting structure-activity relationship (SAR) studies. These studies aim to understand how modifications to the chemical structure of the molecule affect its biological activity. By synthesizing a series of related compounds with variations in different parts of the molecule, researchers can identify key structural features responsible for its effects.
For N-(4-hydroxyphenyl)decanamide, analog design can focus on several key areas:
Alkyl Chain Length: The length of the fatty acid chain can be varied to investigate the effect of lipophilicity on activity. Analogs with shorter (e.g., octanamide) or longer (e.g., dodecanamide) alkyl chains can be synthesized and tested.
Aromatic Ring Substitution: The substitution pattern on the phenyl ring can be altered. This includes changing the position of the hydroxyl group or introducing other substituents (e.g., methyl, methoxy, halo groups) to probe the electronic and steric requirements for activity.
Amide Linker Modification: The amide bond itself can be modified, for example, by N-alkylation or by replacing it with other functional groups to assess the importance of the amide linkage for the observed biological effects.
The synthesis of these analogs generally follows the same amide coupling strategies described for N-(4-hydroxyphenyl)decanamide, by using the appropriately modified carboxylic acids or amines as starting materials. The resulting library of compounds is then subjected to biological screening to establish a comprehensive SAR profile.
Investigations into the Molecular and Cellular Biological Activities of N 4 Hydroxyphenyl Decanamide
Cellular Proliferation and Viability Modulation in In Vitro Models
N-(4-hydroxyphenyl)decanamide has demonstrated significant effects on the proliferation and viability of various cancer cell lines in laboratory settings. The compound exhibits a concentration- and time-dependent capacity to decrease cell numbers. nih.gov
In studies involving human prostate carcinoma cells, 4-HPR was shown to inhibit cell growth in both androgen-dependent (LNCaP) and androgen-independent (DU145 and PC-3) cell lines. nih.gov The concentration of 4-HPR required to cause a 50% decrease in cell number (IC50) varied among the cell lines, with LNCaP cells showing the highest sensitivity. nih.gov Specifically, the IC50 values were determined to be 0.9 µM for LNCaP, 4.4 µM for DU145, and 3.0 µM for PC-3 cells. nih.gov
Similar growth-inhibitory effects have been observed in human melanoma cell lines. nih.gov In a study of ten different melanoma cell lines, 4-HPR induced dose-dependent growth inhibition and cytotoxicity, with IC50 values ranging from 5 to 28 µM. nih.gov Furthermore, research on bladder cancer cell lines, including transitional cell carcinoma (T24) and squamous cell carcinoma (SCaBER), showed that 4-HPR at a concentration of 5 µM or more induced growth inhibition after 24 to 48 hours of treatment. researchgate.net
Notably, the compound appears to selectively target cancer cells. In a comparative study, fenretinide (B1684555) was found to significantly inhibit the DNA synthesis rate of epidermoid carcinoma cells (A431) at clinically attainable doses (10⁻⁶–10⁻⁵ M), while having little effect on normal human dermal fibroblasts. nih.govresearchgate.net
Table 1: Inhibitory Concentrations of N-(4-hydroxyphenyl)decanamide on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) |
|---|---|---|
| LNCaP | Prostate Carcinoma | 0.9 |
| PC-3 | Prostate Carcinoma | 3.0 |
| DU145 | Prostate Carcinoma | 4.4 |
| Melanoma Cell Lines | Melanoma | 5 - 28 |
| T24 | Bladder Transitional Cell Carcinoma | >5 |
| SCaBER | Bladder Squamous Cell Carcinoma | >5 |
Induction of Programmed Cell Death Pathways in Cellular Systems
A primary mechanism through which N-(4-hydroxyphenyl)decanamide exerts its anti-proliferative effects is the induction of programmed cell death, or apoptosis. nih.govnih.gov This has been consistently observed across a variety of cancer cell types.
In human prostate carcinoma cells (LNCaP, DU145, and PC-3), 4-HPR-induced apoptosis was confirmed by the enzymatic labeling of DNA breaks and the formation of a characteristic "DNA ladder". nih.gov The molecular mechanisms underlying this induction appear to be cell-line specific. In LNCaP cells, the apoptotic effect was associated with an increase in reactive oxygen species (ROS), as the effect could be suppressed by an antioxidant. nih.gov In DU145 cells, the involvement of nuclear retinoic acid receptors was suggested, as a receptor-specific antagonist could suppress the apoptosis. nih.gov Furthermore, 4-HPR was found to modulate the expression of apoptosis-related genes such as p21, c-myc, and c-jun. nih.gov
Similarly, in human melanoma cells, 4-HPR treatment led to apoptosis, as confirmed by cytofluorimetric analysis, propidium (B1200493) iodide staining, and the TUNEL assay. nih.gov Studies on bladder cancer cell lines (T24 and SCaBER) also demonstrated that 4-HPR induces apoptosis, which was associated with a down-regulation of the anti-apoptotic protein Bcl-2. researchgate.net The compound has also been shown to induce apoptosis in breast cancer cells, with evidence suggesting that the production of nitric oxide (NO) is a crucial mediator of this effect. nih.gov The degree of apoptosis was directly correlated with the amount of NO produced by the cancer cells upon treatment with 4-HPR. nih.gov
Interestingly, the apoptotic effect of 4-HPR can be selective. At a concentration of 5 x 10⁻⁶ M, it induced apoptosis in epidermoid carcinoma cells, characterized by cell shrinkage and membrane blebbing, but not in normal dermal fibroblasts. nih.govresearchgate.net However, research on keratinocyte cell lines representing different stages of skin cancer progression showed that the apoptotic response to 4-HPR was lessened in the more aggressive tumor cell lines. nih.gov
Enzymatic Target Modulation
N-(4-hydroxyphenyl)decanamide has been identified as an inhibitor of dihydroceramide (B1258172) desaturase (Des1), a key enzyme in the de novo synthesis of ceramides. nih.gov Desaturases are a family of enzymes that introduce double bonds into fatty acid chains, a critical step in the synthesis of monounsaturated fatty acids and complex lipids like sphingolipids. plos.orgnih.gov
The inhibition of Des1 by compounds like fenretinide blocks the final step in the de novo synthesis of ceramide, which is the conversion of dihydroceramide (dhCer) to ceramide. nih.gov This blockade leads to an accumulation of the substrate, dihydroceramides. nih.gov This mechanism is considered a key aspect of the compound's cytotoxic effects, as the buildup of dhCers has been shown to induce cellular responses such as autophagy. nih.gov
Influence on Lipid Metabolic Pathways
By inhibiting dihydroceramide desaturase, N-(4-hydroxyphenyl)decanamide directly perturbs the de novo sphingolipid biosynthesis pathway. nih.gov This pathway is responsible for building complex sphingolipids from basic precursors. nih.gov The normal function of this pathway is to maintain low levels of bioactive intermediates like sphinganine (B43673) and ceramides. nih.gov
Treatment of cells with fenretinide leads to a significant accumulation of dihydroceramides. nih.gov The disruption of this metabolic balance and the resulting increase in specific bioactive lipid intermediates are believed to be central to the compound's cellular effects. nih.govnih.gov Bioactive sphingolipid backbones, when elevated, can trigger cell death pathways. nih.gov Therefore, the inhibition of Des1 and the consequent perturbation of sphingolipid biosynthesis represent a critical mechanism of action for N-(4-hydroxyphenyl)decanamide. nih.gov
Structure Activity Relationship Sar and Structural Optimization Studies of N 4 Hydroxyphenyl Decanamide
Significance of the 4-Hydroxyphenyl Moiety in Biological Potency
The 4-hydroxyphenyl moiety is a critical pharmacophore for the biological activity of many related compounds. This structural component is essential for various interactions at a molecular level that underpin the compound's effects. Studies on related N-acylaminophenols, such as N-(4-hydroxyphenyl)retinamide (4-HPR or Fenretinide), have demonstrated that the 4-hydroxyphenyl portion is a major contributor to its anticancer and antioxidant activities. nih.gov
Research investigating the structural components of 4-HPR revealed that the activities are largely due to the p-aminophenol structure. nih.gov When comparing related aminophenol derivatives, it was found that both p-methylaminophenol (p-MAP) and 4-HPR are potent inhibitors of cell growth and inducers of apoptosis. nih.gov This suggests that the core 4-hydroxyphenylamine structure is fundamental to these biological actions. The antioxidant capacity, measured by radical scavenging activity, is also significantly influenced by this moiety. For instance, 4-aminophenol (4-AP) and p-MAP were found to be potent radical scavengers, a property attributed to the phenolic hydroxyl group. nih.gov
The hydroxyl group (-OH) on the phenyl ring can participate in hydrogen bonding and may be crucial for receptor binding or for exerting antioxidant effects through hydrogen atom donation. The presence and position of this group are often vital for a molecule's biological function. In a broader context, the hydroxyphenyl moiety is a common feature in a variety of pharmacologically active compounds, including sulfonamides with antimicrobial and anticancer properties. mostwiedzy.pl
Role of the Acyl Chain Length in Modulating Bioactivity
The length of the acyl chain is a key determinant of the molecule's lipophilicity, which in turn governs its ability to interact with and traverse cellular membranes. In N-(4-hydroxyphenyl)decanamide, the ten-carbon decanoyl chain confers significant lipid-like character. Studies on analogous series of compounds consistently show that altering the acyl chain length can dramatically modulate biological activity. nih.gov
For instance, in studies of designed antimicrobial lipopeptides, an increase in the acyl chain length generally leads to a decrease in the critical aggregation concentration, indicating a rising power to interact with and disrupt membranes. nih.gov However, this relationship is not always linear in terms of biological efficacy. There is often an optimal chain length for maximum potency and selectivity. For one series of lipopeptides, a 12-carbon chain (C12) demonstrated the best balance of antimicrobial activity and low toxicity, while a longer 14-carbon chain (C14) led to increased toxicity and reduced selectivity due to excessive membrane-lytic action. nih.gov
This principle suggests that the C10 chain of N-(4-hydroxyphenyl)decanamide is likely a critical factor in its specific biological profile. A longer alkyl chain substituent attached to an aminophenol has been suggested to be significant for anticancer properties. nih.gov The length of the chain influences how the molecule inserts into the lipid bilayer of cell membranes, potentially affecting membrane fluidity, signaling pathways, and the activity of membrane-bound proteins. A chain that is too short may not anchor effectively in the membrane, while one that is too long may induce non-specific membrane disruption and toxicity. nih.gov
Comparative Biological Activity Profiling with Related Acylaminophenols and Alkylaminophenols
To understand the unique biological profile of N-(4-hydroxyphenyl)decanamide, it is useful to compare its activity with structurally related acylaminophenols and alkylaminophenols. These comparisons help to isolate the contributions of the acyl chain versus other substituents on the amino group.
Studies on N-(4-hydroxyphenyl)retinamide (4-HPR), a complex acylaminophenol, and its simpler analogs provide valuable insights. The activities of 4-aminophenol (4-AP), p-acetaminophen (p-AAP, also known as paracetamol), and p-methylaminophenol (p-MAP) have been compared to 4-HPR. nih.gov
The research indicates that both the anticancer and antioxidant activities of 4-HPR are largely attributable to the structure of its p-aminophenol component. nih.gov For example, both 4-HPR and p-MAP are potent inducers of apoptosis in certain cancer cell lines. nih.gov However, the nature of the substituent on the nitrogen atom significantly modulates this activity. While p-MAP (an alkylaminophenol) shows potent activity, it is generally less potent in anticancer assays than 4-HPR, which has a large retinoyl group. nih.gov In contrast, p-AAP, which has a very short acetyl group, was inactive in lipid peroxidation assays. nih.gov
This demonstrates that a long substituent on the amino group, whether it is a complex retinoyl group or a simpler long alkyl chain like the decanoyl group in N-(4-hydroxyphenyl)decanamide, is important for enhancing anticancer properties compared to simpler analogs like 4-aminophenol or p-acetaminophen. nih.gov
Below is a comparative table of biological activities for related compounds based on published findings.
| Compound | Class | Antioxidant Activity (DPPH Radical Scavenging) nih.gov | Inhibition of Lipid Peroxidation nih.gov | Antiproliferative Activity nih.gov |
| 4-Aminophenol (4-AP) | Aminophenol | Active | Active | Less potent than 4-HPR and p-MAP |
| p-Acetaminophen (p-AAP) | Acylaminophenol | Low Activity | Inactive | Less potent than 4-HPR and p-MAP |
| p-Methylaminophenol (p-MAP) | Alkylaminophenol | Active | Active (similar to 4-HPR) | Potent, but less so than 4-HPR |
| N-(4-hydroxyphenyl)retinamide (4-HPR) | Acylaminophenol | Active | Active (similar to p-MAP) | Potent |
Computational and in Silico Approaches to N 4 Hydroxyphenyl Decanamide Research
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the interaction between a ligand, such as N-(4-hydroxyphenyl)decanamide, and a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding energy.
The prediction of ligand-protein interactions is a key output of molecular docking studies. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying these interactions is fundamental to understanding the specificity and affinity of a ligand for its target protein. For N-(4-hydroxyphenyl)decanamide, molecular docking could elucidate which amino acid residues in a target protein's active site are crucial for its binding.
Currently, specific molecular docking studies focusing exclusively on N-(4-hydroxyphenyl)decanamide are not widely available in the public domain. However, the methodology remains a powerful predictive tool. A hypothetical molecular docking study of N-(4-hydroxyphenyl)decanamide against a target protein would involve preparing the 3D structures of both the ligand and the protein, defining the binding site, and using a docking algorithm to predict the binding mode and affinity. The results would typically be presented in a table format, as shown below, detailing the predicted binding energies and the types of interactions observed.
Table 1: Hypothetical Molecular Docking Results for N-(4-hydroxyphenyl)decanamide
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Protein X | -8.5 | Tyr123, Phe234, Arg345 | Hydrogen Bond, Pi-Pi Stacking, Electrostatic |
| Protein Y | -7.2 | Leu56, Val67, Ile78 | Hydrophobic Interactions |
| Protein Z | -9.1 | Asp45, Gln89, Ser101 | Hydrogen Bonds, van der Waals |
Note: The data presented in this table is hypothetical and for illustrative purposes only, pending actual research findings.
Molecular Dynamics Simulations for Conformational Stability and Binding Affinity
Molecular dynamics (MD) simulations provide a dynamic view of a molecular system, allowing researchers to observe the motion of atoms and molecules over time. This technique is invaluable for assessing the conformational stability of a ligand-protein complex and for calculating a more accurate binding affinity than that provided by molecular docking alone.
An MD simulation of N-(4-hydroxyphenyl)decanamide bound to a target protein would start with the docked complex. The system would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would then calculate the forces between atoms and use Newton's laws of motion to predict their movements over a specific time period, often in the nanosecond to microsecond range.
The stability of the complex can be assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation. A stable complex will exhibit minimal fluctuations in its structure. Binding affinity can be more rigorously calculated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA), which average the interaction energies over multiple conformations from the MD trajectory.
As with molecular docking, specific MD simulation studies on N-(4-hydroxyphenyl)decanamide are not readily found in published literature. A summary of potential findings from such a study is conceptualized in the table below.
Table 2: Conceptual Molecular Dynamics Simulation Findings for N-(4-hydroxyphenyl)decanamide Complexes
| System | Simulation Time (ns) | Average RMSD (Å) | Calculated Binding Free Energy (kcal/mol) | Key Stable Interactions |
| N-(4-hydroxyphenyl)decanamide-Protein X | 100 | 1.5 ± 0.3 | -45.6 ± 5.2 | Persistent Hydrogen Bond with Arg345 |
| N-(4-hydroxyphenyl)decanamide-Protein Y | 100 | 2.1 ± 0.5 | -32.1 ± 4.8 | Stable Hydrophobic contacts with Leu56 |
| N-(4-hydroxyphenyl)decanamide-Protein Z | 100 | 1.8 ± 0.4 | -50.3 ± 6.1 | Water-mediated Hydrogen Bonds with Asp45 |
Note: The data presented in this table is conceptual and for illustrative purposes only, as specific research data is not currently available.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are powerful tools for predicting the activity of new, untested compounds and for optimizing the structure of lead compounds to enhance their desired properties.
A QSAR study on N-(4-hydroxyphenyl)decanamide would require a dataset of structurally similar compounds with experimentally determined biological activities. From the 2D or 3D structures of these molecules, a large number of molecular descriptors are calculated. These descriptors quantify various physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic properties.
Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of N-(4-hydroxyphenyl)decanamide and to suggest modifications to its structure that might improve its potency.
While specific QSAR models for N-(4-hydroxyphenyl)decanamide are not documented in the literature, the general approach is well-established. A hypothetical QSAR model could be represented by an equation and statistical parameters as shown in the table below.
Table 3: Example of a Hypothetical QSAR Model for a Series of Analogs
| Model Equation | R² | Q² | Predictive R² | Key Descriptors |
| log(1/IC50) = 0.5LogP - 0.2TPSA + 1.5*NumHDonors + c | 0.85 | 0.75 | 0.80 | LogP (Lipophilicity), TPSA (Topological Polar Surface Area), NumHDonors (Number of Hydrogen Bond Donors) |
Note: This table represents a hypothetical QSAR model for illustrative purposes. R², Q², and Predictive R² are statistical metrics used to validate the model's goodness of fit, internal robustness, and external predictive power, respectively.
Mechanistic Elucidation of Cellular Signaling Pathways
Exploration of Retinoid Receptor-Independent Mechanisms
There is no available research data detailing the retinoid receptor-independent mechanisms of N-(4-hydroxyphenyl)decanamide.
Potential Crosstalk with Other Intracellular Signaling Cascades
Scientific literature does not currently describe the potential for N-(4-hydroxyphenyl)decanamide to engage in crosstalk with other intracellular signaling cascades.
Investigation of Epigenetic Modulation Events (e.g., Retinoylation, Phosphorylation)
There are no studies available that investigate the role of N-(4-hydroxyphenyl)decanamide in epigenetic modulation events such as retinoylation or phosphorylation.
Future Directions and Emerging Research Avenues for N 4 Hydroxyphenyl Decanamide
Identification of Novel Molecular Targets and Binding Partners
A critical avenue for future research lies in the precise identification of the molecular targets and binding partners of N-(4-hydroxyphenyl)decanamide. Currently, there is a scarcity of direct evidence pinpointing its specific intracellular interactome. Drawing parallels from structurally related compounds, such as N-(4-hydroxyphenyl)retinamide (4HPR), can offer valuable starting points. For instance, 4HPR is known to interact with retinoid-binding proteins and nuclear receptors, although its affinity is lower than that of retinoic acid nih.gov. Studies on 4HPR have shown it does not bind to cellular retinol-binding protein (CRBP) or cellular retinoic acid-binding protein (CRABP) but does exhibit some affinity for retinoic acid receptors (RARs) nih.gov. The investigation into whether N-(4-hydroxyphenyl)decanamide shares these or engages with entirely different protein partners is a key unanswered question.
Furthermore, the mechanism of action of similar compounds like N-acetyldopamine, which is involved in the sclerotization of insect cuticles through oxidative crosslinking of proteins, suggests that N-(4-hydroxyphenyl)decanamide might also interact with proteins via its hydroxyphenyl group wikipedia.org. Future research should employ techniques such as affinity chromatography-mass spectrometry and yeast two-hybrid screening to systematically identify its binding partners. Understanding these interactions will be fundamental to unraveling its biological functions.
Development of Advanced Analytical Techniques for In Vitro and Cell-Based Studies
Advancing our understanding of N-(4-hydroxyphenyl)decanamide's cellular effects necessitates the development and application of sophisticated analytical techniques. While standard methods like high-performance liquid chromatography (HPLC) and mass spectrometry are foundational, there is a need for more advanced and sensitive methodologies tailored for in vitro and cell-based assays nih.gov. For instance, the development of specific HPLC methods, potentially using reverse-phase columns like Newcrom R1, could enable precise quantification of the compound and its metabolites in complex biological matrices sielc.comsielc.com.
Moreover, techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) will be invaluable for detailed pharmacokinetic and metabolic studies within cellular models nih.gov. The characterization of reaction products of analogous compounds like N-acetyldopamine quinone with amino acids has been successfully achieved using semipreparative reversed-phase liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy, providing a blueprint for similar studies with N-(4-hydroxyphenyl)decanamide nih.gov. The development of high-content screening (HCS) compatible assays will also be crucial for assessing various cellular processes, including proliferation, morphological changes, and protein expression in a high-throughput manner.
Integration of Omics Technologies for Systems-Level Understanding
To gain a holistic view of the biological impact of N-(4-hydroxyphenyl)decanamide, the integration of "omics" technologies is paramount. Genomics, proteomics, and metabolomics can provide a comprehensive snapshot of the cellular response to the compound, moving beyond a single-target approach to a systems-level understanding.
Table 1: Overview of Omics Technologies and Their Potential Applications in N-(4-hydroxyphenyl)decanamide Research
| Omics Technology | Description | Potential Application for N-(4-hydroxyphenyl)decanamide Research |
| Genomics | The study of the complete set of DNA within an organism. | Identifying genetic factors that may influence individual responses to the compound. |
| Proteomics | The large-scale study of proteins, particularly their structures and functions. | Identifying changes in protein expression and post-translational modifications in response to treatment, revealing affected cellular pathways. Top-down proteomics can be particularly useful for analyzing intact proteins and their modifications nih.gov. |
| Metabolomics | The scientific study of the set of metabolites present within an organism, cell, or tissue. | Characterizing the metabolic fingerprint of cells or organisms following exposure to the compound, as demonstrated in studies with similar molecules like N-(2'-hydroxyphenyl)-2-propylpentanamide, which was shown to affect sphingolipid and glycerophospholipid metabolism nih.gov. |
By integrating data from these different omics levels, researchers can construct comprehensive models of the compound's mechanism of action, identify potential biomarkers of efficacy, and uncover novel therapeutic applications.
Exploration of Biocatalytic Pathways for Analog Production
The synthesis of novel analogs of N-(4-hydroxyphenyl)decanamide with improved efficacy and specificity is a key future direction. Biocatalytic pathways offer a green and efficient alternative to traditional chemical synthesis for producing such analogs rsc.orgrsc.org. Enzymes, particularly lipases, have shown great promise in the synthesis of amides and esters acs.orgmdpi.com.
Lipase-catalyzed N-acylation is a well-established method for the chemoselective synthesis of N-acyl compounds. For instance, immobilized lipases like Novozym 435 have been successfully used for the selective amidation of various amino alcohols nih.gov. This approach could be adapted to synthesize a library of N-(4-hydroxyphenyl)decanamide analogs by varying the acyl donor. Furthermore, the use of ATP-dependent amide bond synthetases presents another powerful biocatalytic strategy for amide formation in aqueous media rsc.orgresearchgate.net. The development of enzyme cascades, combining multiple enzymatic reactions in a one-pot synthesis, could further streamline the production of novel analogs, making the process more sustainable and cost-effective rsc.orgmanchester.ac.uk. Engineering enzymes to enhance their activity and substrate scope will be crucial for expanding the diversity of accessible analogs researchgate.net.
Q & A
Basic Research Questions
Q. What established synthetic routes exist for N-(4-hydroxyphenyl)decanamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via reductive transamidation using nitroaromatics and transition-metal catalysts. For example, manganese-mediated reductive transamidation of tertiary amides with nitroaromatics yields N-(4-substituted phenyl)decanamide derivatives. Reaction conditions such as temperature (80–120°C), solvent polarity (e.g., THF or DMF), and catalyst loading (5–10 mol%) critically affect yield and purity. Optimization studies suggest higher yields (>75%) under inert atmospheres (argon/nitrogen) . Analogous methods for longer-chain derivatives (e.g., nonadecanamide) involve palladium-catalyzed reductive carbonylation of nitrobenzene precursors, highlighting the adaptability of these protocols .
Q. Which spectroscopic techniques are critical for characterizing N-(4-hydroxyphenyl)decanamide, and what key spectral signatures should researchers anticipate?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential. Key signatures include:
- ¹H NMR : A singlet for the phenolic -OH proton (~5.3 ppm), a triplet for the amide N-H proton (~8.1 ppm, exchangeable), and multiplet signals for the decanoyl chain (δ 1.2–2.3 ppm).
- ¹³C NMR : A carbonyl carbon signal at ~170 ppm (amide C=O), aromatic carbons (115–130 ppm), and aliphatic chain carbons (20–35 ppm). Mass spectrometry (HRMS) confirms the molecular ion peak at m/z 279.36 (C₁₆H₂₅NO₂⁺) .
Q. How does alkyl chain length in N-(4-hydroxyphenyl)alkanamide derivatives affect their physicochemical properties and biological activity?
- Methodological Answer : Increasing chain length (e.g., from C9 to C19) enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Biological activity studies on analogs show that longer chains (e.g., nonadecanamide) exhibit stronger enzyme inhibition due to hydrophobic interactions with binding pockets. For decanamide (C10), balanced hydrophobicity may optimize bioavailability and target engagement, as seen in studies of similar phenolic amides .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data for N-(4-hydroxyphenyl)decanamide's biological activity?
- Methodological Answer : Discrepancies often arise from incorrect assumptions about protonation states or binding conformations. To address this:
- Perform ab initio molecular dynamics simulations to refine solvation effects.
- Validate computational models with experimental assays (e.g., isothermal titration calorimetry) to measure binding thermodynamics.
- Cross-check spectral assignments (e.g., NMR, IR) to confirm structural integrity, as misassigned data can lead to erroneous activity predictions .
Q. How can researchers optimize N-(4-hydroxyphenyl)decanamide's selectivity for target enzymes while minimizing off-target interactions?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify the decanoyl chain (e.g., branching, fluorination) to enhance target specificity.
- Competitive Binding Assays : Use fluorescence polarization assays with labeled ligands to quantify inhibition constants (Kᵢ) for primary targets vs. off-target proteins.
- Pharmacophore Modeling : Identify critical hydrogen-bonding (phenolic -OH, amide N-H) and hydrophobic (decanoyl chain) features for selective binding .
Q. What advanced computational modeling approaches predict the binding modes of N-(4-hydroxyphenyl)decanamide with protein targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against crystallographic protein structures (e.g., cyclooxygenase-2).
- Free-Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with varying chain lengths.
- Machine Learning : Train models on existing bioactivity data to predict novel targets or optimize lead compounds .
Q. How do solvent polarity and temperature impact palladium-catalyzed coupling reactions in synthesizing N-(4-hydroxyphenyl)decanamide derivatives?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize palladium intermediates, improving catalytic turnover but risking side reactions (e.g., hydrolysis). Elevated temperatures (≥100°C) accelerate reductive elimination but may degrade sensitive functional groups. Optimal conditions for decanamide synthesis involve moderate polarity (THF) and 80–90°C, achieving >70% yield with <5% byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
